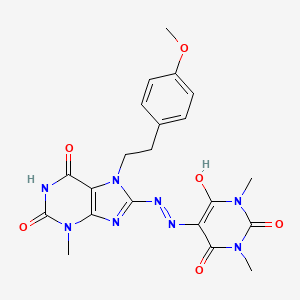
5-(2-(7-(4-methoxyphenethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(7-(4-methoxyphenethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H22N8O6 and its molecular weight is 482.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives are often synthesized through multi-step reactions involving the condensation of specific precursors, highlighting the compound's role in developing novel heterocyclic compounds. For instance, the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone has been reported, showcasing the compound's utility in creating anti-inflammatory and analgesic agents with significant COX-2 selectivity and analgesic activity A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020. These compounds have shown promising inhibitory activity, analgesic protection, and anti-inflammatory effects, comparing favorably with standard drugs like sodium diclofenac.
Biological Activity
Research has also focused on the antimicrobial properties of arylhydrazones of methylene active compounds, including derivatives of the compound of interest. These studies have found that certain arylhydrazones exhibit significant antimicrobial activity, particularly against strains like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections or as preservatives in medical and food industries M. Kandhavelu, L. Paturu, A. Mizar, K. Mahmudov, M. Kopylovich, M. Karp, O. Yli-Harja, A. Pombeiro, A. Ribeiro, 2012.
Structural and Mechanistic Insights
Further studies provide structural and mechanistic insights into the compound and its derivatives. For example, investigations into weak interactions in barbituric acid derivatives have revealed unusually steady intermolecular organic “sandwich” complexes stabilized by weak hydrogen bonds and π–π stacking, offering valuable information on the structural dynamics and potential interaction mechanisms of these compounds V. Khrustalev, K. Krasnov, T. Timofeeva, 2008. Such insights are crucial for understanding the reactivity and binding properties of these compounds, which can inform their application in drug design and other areas.
Properties
IUPAC Name |
8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O6/c1-26-15-14(16(30)23-20(26)33)29(10-9-11-5-7-12(35-4)8-6-11)19(22-15)25-24-13-17(31)27(2)21(34)28(3)18(13)32/h5-8,31H,9-10H2,1-4H3,(H,23,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBOJOGXLJPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2992070.png)
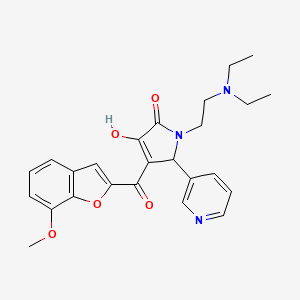
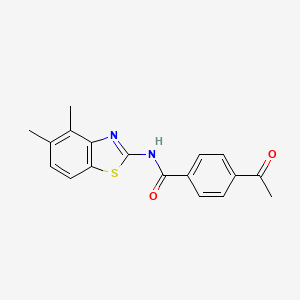
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2992074.png)
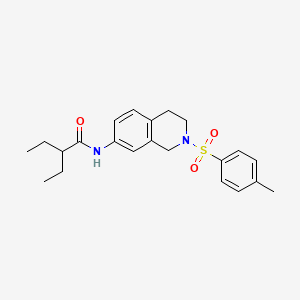
![N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2992076.png)
![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)
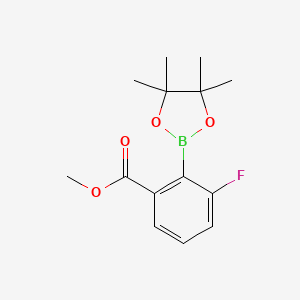
![Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B2992081.png)
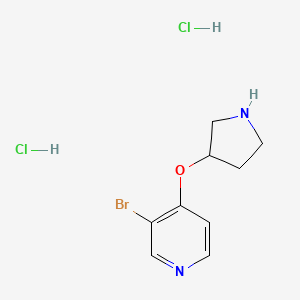
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)
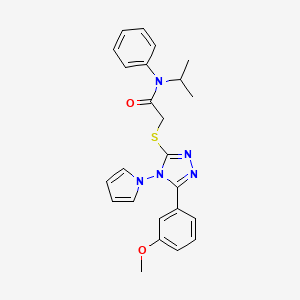
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)
